molecular formula C9H5ClN2O3 B1459731 3-Chloro-6-nitroisoquinolin-1-ol CAS No. 1416714-03-8

3-Chloro-6-nitroisoquinolin-1-ol

Cat. No. B1459731
CAS RN: 1416714-03-8
M. Wt: 224.6 g/mol
InChI Key: NBYKZZQGZDHPCB-UHFFFAOYSA-N
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Description

3-Chloro-6-nitroisoquinolin-1-ol is a chemical compound with the molecular formula C9H5ClN2O3 . It has an average mass of 224.601 Da and a mono-isotopic mass of 223.998871 Da .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-nitroisoquinolin-1-ol is represented by the formula C9H5ClN2O3 . The InChI code for this compound is 1S/C9H5ClN2O3/c10-8-4-5-3-6 (12 (14)15)1-2-7 (5)9 (13)11-8/h1-4H, (H,11,13) .


Physical And Chemical Properties Analysis

3-Chloro-6-nitroisoquinolin-1-ol is a solid compound . It has a molecular weight of 224.60 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

I have conducted a search, but unfortunately, detailed information on the specific applications of 3-Chloro-6-nitroisoquinolin-1-ol in scientific research is not readily available in the search results. This compound may be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields as indicated by suppliers like MilliporeSigma .

Safety And Hazards

The compound is classified as dangerous with the GHS06 pictogram . The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-6-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-8-4-5-3-6(12(14)15)1-2-7(5)9(13)11-8/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKZZQGZDHPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279739
Record name 1(2H)-Isoquinolinone, 3-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-nitroisoquinolin-1-ol

CAS RN

1416714-03-8
Record name 1(2H)-Isoquinolinone, 3-chloro-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Isoquinolinone, 3-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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